3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound It is characterized by the presence of a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a piperidinylmethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Attachment of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-difluorobenzoyl chloride with the piperidinylmethyl intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.
Biological Research: It is used as a tool compound to study the effects of difluoro substitution on biological activity.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The difluoro groups enhance the compound’s binding affinity to these targets, which may include enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the piperidinylmethyl and oxane groups.
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide: Lacks the difluoro substitution.
Uniqueness
3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is unique due to the combination of difluoro substitution and the presence of both piperidinylmethyl and oxane groups
Properties
IUPAC Name |
3,4-difluoro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c19-16-2-1-14(11-17(16)20)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNBOREYKKKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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